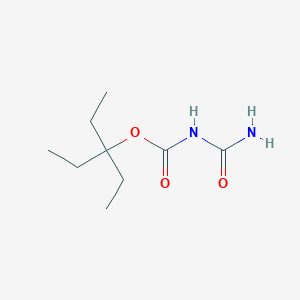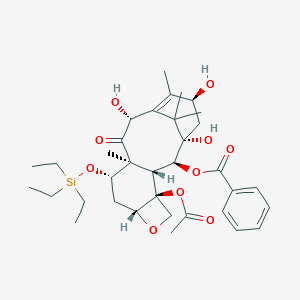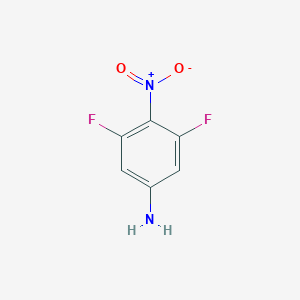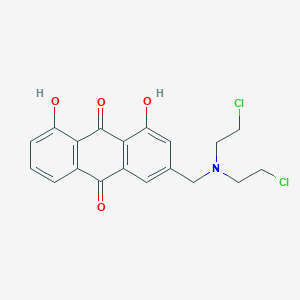
1,1-Diethylpropyl (aminocarbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethylpropyl (aminocarbonyl)carbamate, also known as DEPC, is a chemical compound that is commonly used as a reagent in biochemical research. It is a white crystalline powder that is soluble in water and has a molecular weight of 203.27 g/mol. DEPC is widely used in the synthesis of nucleic acids and proteins, as well as in the study of enzyme kinetics and protein structure.
Mecanismo De Acción
1,1-Diethylpropyl (aminocarbonyl)carbamate modifies RNA by reacting with the imidazole group of histidine residues, which are present in RNase enzymes. This modification inhibits the activity of RNase enzymes, thus preventing RNA degradation. This compound treatment can also modify proteins and enzymes by reacting with histidine residues, which can affect their function and structure.
Biochemical and physiological effects:
This compound treatment can have a range of effects on biochemical and physiological systems. In RNA studies, this compound treatment can prevent RNA degradation and improve the accuracy of RNA analysis. In protein studies, this compound treatment can modify the function and structure of proteins and enzymes, which can provide insights into their mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1,1-Diethylpropyl (aminocarbonyl)carbamate treatment include its ability to selectively modify histidine residues in RNA, proteins, and enzymes, which can be useful for studying their function and structure. However, this compound treatment can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1,1-Diethylpropyl (aminocarbonyl)carbamate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme kinetics. Additionally, there is potential for the use of this compound in the development of new RNA-based therapies for diseases such as cancer and viral infections.
Métodos De Síntesis
1,1-Diethylpropyl (aminocarbonyl)carbamate can be synthesized by reacting diethylpropylamine with phosgene in the presence of a base such as triethylamine or pyridine. The resulting product is then treated with urea to form the carbamate group, yielding this compound.
Aplicaciones Científicas De Investigación
1,1-Diethylpropyl (aminocarbonyl)carbamate is commonly used as a reagent in biochemical research to modify RNA and prevent RNase contamination. It is also used to modify proteins and enzymes in order to study their function and structure. This compound treatment can selectively modify histidine residues in proteins, which can be useful for studying enzyme kinetics and protein-protein interactions.
Propiedades
Número CAS |
120613-84-5 |
|---|---|
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-ethylpentan-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-4-9(5-2,6-3)14-8(13)11-7(10)12/h4-6H2,1-3H3,(H3,10,11,12,13) |
Clave InChI |
YTWWLMBASCAAMB-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)OC(=O)NC(=O)N |
SMILES canónico |
CCC(CC)(CC)OC(=O)NC(=O)N |
Sinónimos |
3-Pentanol,3-ethyl-,allophanate(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)








